H-Ile-ile-gly-leu-met-OH
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Description
“H-Ile-ile-gly-leu-met-OH” is a peptide with the sequence IIGLM. It has a molecular formula of C25H47N5O6S and a molecular weight of 545.7 g/mol . The IUPAC name for this peptide is (2S)-2-[[ (2S)-2-[[2-[[ (2S,3S)-2-[[ (2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid .
Molecular Structure Analysis
The peptide “H-Ile-ile-gly-leu-met-OH” has a complex structure with multiple functional groups. The InChI string for this peptide is InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)/t15-,16-,17-,18-,20-,21-/m0/s1 .
Physical And Chemical Properties Analysis
The peptide “H-Ile-ile-gly-leu-met-OH” has a molecular weight of 545.7 g/mol. It has 6 hydrogen bond donors and 8 hydrogen bond acceptors . Unfortunately, I couldn’t retrieve more specific physical and chemical properties.
Scientific Research Applications
Biological Activity of Related Peptides
Research on peptides closely related to H-Ile-Ile-Gly-Leu-Met-OH demonstrates significant biological activities. For instance, studies on cyclic and cyclically branched tachykinin partial sequences revealed that these peptides, which include sequences similar to H-Ile-Ile-Gly-Leu-Met-OH, exhibit dual agonistic and antagonistic effects at the guinea-pig ileum (Neubert et al., 1985).
Analgesic Properties
Research on enkephalin, a peptide with a similar sequence to H-Ile-Ile-Gly-Leu-Met-OH, has shown it induces analgesia in mice, indicating potential analgesic properties for related sequences (Büscher et al., 1976).
Hydrolysis and Stability
Studies on the hydrolysis of amino acid esters, including those with sequences resembling H-Ile-Ile-Gly-Leu-Met-OH, have been conducted to understand their stability and reactivity in different biological environments (Cho & Haynes, 1985).
Structural Analysis and Biological Activity
Investigations into the structure and biological activity of peptides, including hexapeptide amides with sequences similar to H-Ile-Ile-Gly-Leu-Met-OH, have been carried out to understand the relationship between peptide structure and their biological function (Sugano et al., 1973).
Adsorption and Hydrolysis Studies
Research into the adsorption of enkephalins (with sequences similar to H-Ile-Ile-Gly-Leu-Met-OH) onto polystyrene beads has provided insights into the stability and hydrolysis of these peptides (Vogel & Altstein, 1977).
Thermodynamics of Mutant Peptides
Thermodynamic studies of mutant forms of Streptomyces subtilisin inhibitor, which include modifications of amino acids similar to those in H-Ile-Ile-Gly-Leu-Met-OH, contribute to the understanding of peptide stability and folding dynamics (Tamura & Sturtevant, 1995).
Amino Acid Composition and Antioxidant Properties
The study of the composition and structure of amino acids in peptides, including those similar to H-Ile-Ile-Gly-Leu-Met-OH, has been linked to their antioxidant activity. This research is particularly relevant in the context of food science and nutrition (Jiang et al., 2018).
Environmental Responsive Hydrogels
Research on environmental responsive hydrogels, incorporating dipeptides with sequences like H-Ile-Ile-Gly-Leu-Met-OH, has potential applications in biomedical and material science fields (Yoshida et al., 1992).
Helical Structure and Stability
Studies on the stability of alpha-helical structures in peptides, considering amino acids similar to those in H-Ile-Ile-Gly-Leu-Met-OH, offer insights into the fundamental aspects of protein folding and stability (Lyu et al., 1990).
Chromogenic Substrates for Enzyme Assays
Research on developing chromogenic substrates, including sequences similar to H-Ile-Ile-Gly-Leu-Met-OH, for enzyme assays like HIV-1 proteinase, highlights the potential for diagnostic and therapeutic applications (Richards et al., 1990).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)/t15-,16-,17-,18-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGLWRNBGRYQB-ZKHIMWLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ile-ile-gly-leu-met-OH |
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